Methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate
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Overview
Description
Methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate is a chemical compound with a complex structure that includes a piperazine ring and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate typically involves the reaction of a piperazine derivative with an appropriate ester. One common method involves the condensation of 3-oxopiperazine with methyl acetoacetate under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its piperazine ring is a common motif in many pharmacologically active compounds, making it a valuable scaffold for drug development.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its reactive sites allow for the formation of cross-linked networks, enhancing the mechanical properties of the resulting materials.
Mechanism of Action
The mechanism by which Methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The enone moiety can participate in Michael addition reactions, while the piperazine ring can interact with various biological targets through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-4-(3-oxopiperidin-1-yl)but-2-enoate
- Ethyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate
- Methyl 4-oxo-4-(3-oxopiperazin-1-yl)pent-2-enoate
Uniqueness
Methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate is unique due to its specific combination of functional groups. The presence of both the enone and piperazine moieties allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
137992-39-3 |
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Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate |
InChI |
InChI=1S/C9H12N2O4/c1-15-9(14)3-2-8(13)11-5-4-10-7(12)6-11/h2-3H,4-6H2,1H3,(H,10,12) |
InChI Key |
BVVBGEOLFCOBHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCNC(=O)C1 |
Origin of Product |
United States |
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